6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide
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Overview
Description
6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide is an organic compound that features a bromo-substituted phenoxy group attached to a hexanoic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide typically involves the following steps:
Preparation of 4-Bromo-3-methylphenol: This can be achieved through the bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 6-(4-Bromo-3-methylphenoxy)-hexanoic acid: The 4-Bromo-3-methylphenol is then reacted with 6-bromohexanoic acid under basic conditions to form the ester linkage.
Hydrazide Formation: The ester is then converted to the hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The hydrazide moiety can form stable complexes with metal ions, which can be exploited in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A precursor in the synthesis of 6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide.
6-Bromohexanoic acid: Another precursor used in the synthesis.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
This compound is unique due to the combination of its bromo-substituted phenoxy group and hexanoic acid hydrazide moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
6-(4-bromo-3-methylphenoxy)hexanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-9-11(6-7-12(10)14)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBYOJPROTBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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